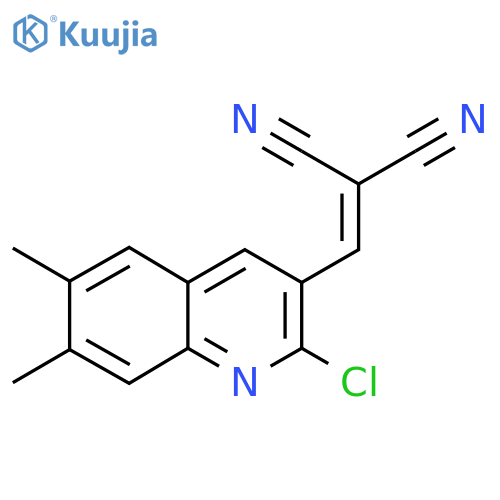

Cas no 326025-48-3 (2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile)

326025-48-3 structure

商品名:2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile

2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 化学的及び物理的性質

名前と識別子

-

- SMR000254372

- HMS2548K16

- MLS000375019

- 326025-48-3

- 2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedinitrile

- CHEMBL1346550

- EN300-26581012

- Z56779568

- AKOS034453518

- 2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile

-

- インチ: 1S/C15H10ClN3/c1-9-3-12-6-13(5-11(7-17)8-18)15(16)19-14(12)4-10(9)2/h3-6H,1-2H3

- InChIKey: LLFRPPQLQABWDF-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(/C=C(\C#N)/C#N)C=C2C=C(C)C(C)=CC2=N1

計算された属性

- せいみつぶんしりょう: 267.0563250g/mol

- どういたいしつりょう: 267.0563250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4

2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26581012-0.05g |

2-[(2-chloro-6,7-dimethylquinolin-3-yl)methylidene]propanedinitrile |

326025-48-3 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

326025-48-3 (2-(2-chloro-6,7-dimethylquinolin-3-yl)methylidenepropanedinitrile) 関連製品

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量